molecular formula C14H27N3O4 B061134 (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine CAS No. 161723-00-8

(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine

Cat. No. B061134
M. Wt: 301.38 g/mol
InChI Key: RHCVWDKJCGSONV-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine” is a compound that involves the reaction between an amine and Boc anhydride, generating N-tert-butylcarbamates . This compound is used in the process of preparing dexmethylphenidate hydrochloride with high optical purity .


Synthesis Analysis

The synthesis of “(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine” involves several steps. The process starts with reacting a solution of threo-N-Boc-ritalinic acid with (S)-1-phenylethylamine . The solid salt of (R,R)-N-Boc-ritalinic acid and (S)-1-phenylethylamine is separated from the reaction mixture and recrystallized . The solid salt is then mixed with aqueous acid to separate (R,R)-N-Boc-ritalinic acid from the mixture .


Chemical Reactions Analysis

The chemical reactions involving “(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine” are quite complex. For instance, it’s involved in the preparation of dexmethylphenidate hydrochloride . Moreover, N-Boc protection is a widely used reaction in medicinal chemistry .

Future Directions

The future directions of “(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine” could involve its use in the synthesis of other complex molecules. For instance, it’s used in the preparation of dexmethylphenidate hydrochloride , indicating its potential use in pharmaceutical synthesis.

properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10(9)17-12(19)21-14(4,5)6/h9-10,15H,7-8H2,1-6H3,(H,16,18)(H,17,19)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCVWDKJCGSONV-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine

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